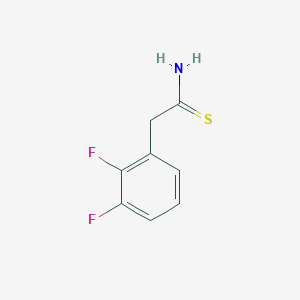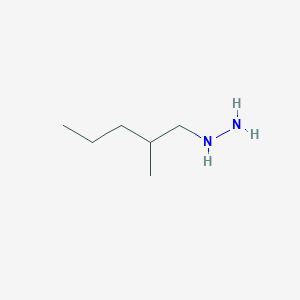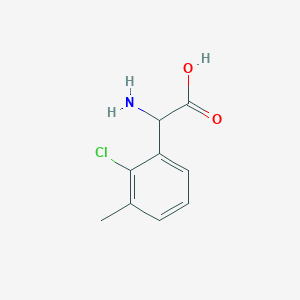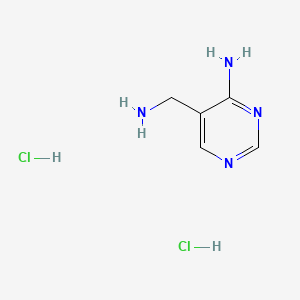
2-(2-Aminoethoxy)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)ethane-1-thiol is a chemical compound with the molecular formula C4H11NOS. It is characterized by the presence of both an amino group and a thiol group, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of more complex molecules and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)ethane-1-thiol typically involves the reaction of 2-chloroethanol with thiourea to form 2-(2-hydroxyethyl)ethane-1-thiol, which is then reacted with ammonia to introduce the amino group. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Aminoethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Industry: The compound is used in the production of polymers and other materials that require specific functional groups for their properties.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethoxy)ethane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethoxy)ethanol: This compound lacks the thiol group but has similar applications in chemical synthesis and research.
2-(2-Methoxyethoxy)ethanethiol: This compound has a methoxy group instead of an amino group, leading to different reactivity and applications.
1,2-Bis(2-aminoethoxy)ethane: This compound has two aminoethoxy groups, making it useful in the synthesis of more complex molecules.
Uniqueness: 2-(2-Aminoethoxy)ethane-1-thiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H11NOS |
|---|---|
Poids moléculaire |
121.20 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)ethanethiol |
InChI |
InChI=1S/C4H11NOS/c5-1-2-6-3-4-7/h7H,1-5H2 |
Clé InChI |
MYKZNEYPPAZAKR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)

![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)



![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)


![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)


